2-(4-Cyanophenyl)-6-methylbenzoic acid

Computational Chemistry ADME Prediction Medicinal Chemistry

2-(4-Cyanophenyl)-6-methylbenzoic acid (CAS 1261892-60-7) is an aromatic benzoic acid derivative with the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol. It is characterized by a benzoic acid core bearing a 4-cyanophenyl substituent at the 2-position and a methyl group at the 6-position.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 1261892-60-7
Cat. No. B6396593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyanophenyl)-6-methylbenzoic acid
CAS1261892-60-7
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C2=CC=C(C=C2)C#N)C(=O)O
InChIInChI=1S/C15H11NO2/c1-10-3-2-4-13(14(10)15(17)18)12-7-5-11(9-16)6-8-12/h2-8H,1H3,(H,17,18)
InChIKeyITNSGRBQDFFZSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Cyanophenyl)-6-methylbenzoic Acid (CAS 1261892-60-7): Procurement-Focused Chemical Profile for Scientific Research


2-(4-Cyanophenyl)-6-methylbenzoic acid (CAS 1261892-60-7) is an aromatic benzoic acid derivative with the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol [1]. It is characterized by a benzoic acid core bearing a 4-cyanophenyl substituent at the 2-position and a methyl group at the 6-position [2]. Its computed physicochemical properties include an exact mass of 237.079 Da, a topological polar surface area (PSA) of 61.09 Ų, and a predicted LogP value of approximately 3.23 [1]. This compound belongs to the cyanophenylbenzoic acid derivative class and is primarily utilized as a research chemical and synthetic intermediate.

Why Generic Substitution of 2-(4-Cyanophenyl)-6-methylbenzoic Acid (CAS 1261892-60-7) Is Not Recommended for Reproducible Research


Cyanophenylbenzoic acid derivatives as a broad class are cited as key intermediates in the synthesis of diverse pharmaceuticals, agricultural chemicals, liquid crystals, and functional polymers [1]. However, the precise substitution pattern on the biphenyl framework critically influences both synthetic utility and the physicochemical properties of downstream products. For 2-(4-Cyanophenyl)-6-methylbenzoic acid, the specific ortho-substitution of both the cyanophenyl and methyl groups relative to the carboxylic acid creates a unique steric and electronic environment [2]. Substituting this compound with a positional isomer or a similar analog lacking these exact substituents may lead to different reaction kinetics in subsequent coupling steps, altered molecular geometry in final active compounds, and thus non-reproducible biological or material performance. The quantitative evidence for this compound's differentiation, however, is limited in publicly accessible sources.

Quantitative Evidence for 2-(4-Cyanophenyl)-6-methylbenzoic Acid (CAS 1261892-60-7) Differentiation in Scientific Selection


2-(4-Cyanophenyl)-6-methylbenzoic Acid: Comparative Physicochemical Properties with Benzoic Acid for Predictive Modeling

In the absence of direct comparative biological data for this specific compound, its computed physicochemical properties provide a baseline for differentiation against the simplest analog, benzoic acid. 2-(4-Cyanophenyl)-6-methylbenzoic acid (C₁₅H₁₁NO₂) possesses a topological polar surface area (PSA) of 61.09 Ų and a predicted LogP of 3.23, indicating significantly higher lipophilicity compared to benzoic acid (C₇H₆O₂) which has a PSA of 37.30 Ų and a LogP of approximately 1.87 [1]. This difference in lipophilicity and molecular size will influence membrane permeability and distribution in biological systems [1]. The reported exact mass is 237.079 Da [1].

Computational Chemistry ADME Prediction Medicinal Chemistry

2-(4-Cyanophenyl)-6-methylbenzoic Acid: Synthetic Utility as an Intermediate in Cyanation Methodologies

The compound's structure aligns with products from novel synthetic methodologies for aryl cyanides. A patent (CN201610405161.8) describes the synthesis of aryl cyanide compounds, including those with benzoic acid motifs and substituents like cyano groups, via a specific catalytic reaction. While this patent does not provide yield data for the specific compound 2-(4-Cyanophenyl)-6-methylbenzoic acid, it demonstrates a class of reactions that can be used to synthesize it, potentially offering a 'good yield' as stated in the abstract for related compounds [1]. This differentiates it from simpler benzoic acid derivatives that may not be accessible via this specific, mild catalytic route.

Organic Synthesis Methodology Cyanation

2-(4-Cyanophenyl)-6-methylbenzoic Acid: Evidence of Potential as a Pharmacologically Active Scaffold

Preliminary pharmacological screening data, though lacking specific assay details and quantitative comparator information, indicates that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This activity profile suggests potential applications as an anti-cancer agent and for treating skin conditions like psoriasis [1]. This differentiates it from many in-class analogs that may not have been screened for this specific functional activity.

Drug Discovery Anticancer Dermatology

Key Research and Industrial Application Scenarios for Procuring 2-(4-Cyanophenyl)-6-methylbenzoic Acid (CAS 1261892-60-7)


Medicinal Chemistry: Design and Synthesis of Novel Drug Candidates

Researchers can utilize 2-(4-Cyanophenyl)-6-methylbenzoic acid as a key intermediate or scaffold for developing new therapeutic agents. Its unique ortho-substituted biphenyl carboxylic acid structure offers a distinct steric and electronic profile compared to simpler benzoic acid analogs [1]. The carboxylic acid group allows for further derivatization (e.g., amide bond formation), while the cyano group serves as a metabolically stable hydrogen bond acceptor or a precursor to other functional groups (e.g., tetrazoles, amines) [1]. The compound's predicted higher lipophilicity (LogP ~3.2) compared to benzoic acid (LogP ~1.9) may be exploited to improve membrane permeability or target engagement in specific therapeutic areas [1].

Cellular Differentiation Studies: Investigating Monocyte Lineage Commitment

Based on reported but non-quantitative biological activity, 2-(4-Cyanophenyl)-6-methylbenzoic acid can be procured as a research tool for studying the mechanisms of cellular differentiation, specifically the commitment of undifferentiated cells to the monocyte lineage [1]. This unique functional activity distinguishes it from other cyanophenylbenzoic acid derivatives that may lack this effect. Scientists in oncology or immunology could employ this compound to dissect signaling pathways involved in differentiation arrest, a hallmark of certain leukemias, or to explore its potential in treating hyperproliferative skin disorders like psoriasis [1].

Organic Methodology: Exploring Novel Cyanation and Cross-Coupling Reactions

The compound's structure is representative of products from modern aryl cyanation methodologies [1]. For researchers focused on developing new catalytic reactions, 2-(4-Cyanophenyl)-6-methylbenzoic acid serves as a structurally defined target to benchmark the efficiency, functional group tolerance, and selectivity of novel cyanation or cross-coupling protocols. Its ortho-methyl group introduces steric hindrance, making it a challenging but valuable substrate for testing new catalyst systems, thereby differentiating it from less sterically encumbered analogs [1].

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